molecular formula C19H10ClF3N2O4S B2715236 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate CAS No. 338414-06-5

4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

Cat. No. B2715236
CAS RN: 338414-06-5
M. Wt: 454.8
InChI Key: XXJHPKXXVBFRHI-UHFFFAOYSA-N
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Description

“4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate” is a complex organic compound. It contains a cyanophenyl group, a chloro-trifluoromethyl-pyridinyl group, and a benzenesulfonate group. These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The trifluoromethyl group is known to be strongly electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds are often involved in reactions with enzymes or proteins, particularly in the context of pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique physicochemical properties .

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis and functionalization of aromatic sulfonates are crucial in organic chemistry for creating various compounds with potential applications in material science and medicinal chemistry. For instance, the reaction of aromatic compounds with sulfonate groups can lead to the formation of complex molecules with unique properties. In a study on the oxidation of hydrocarbons by aqueous platinum salts, it was found that water-soluble organic compounds could be selectively oxidized, highlighting the potential for using sulfonate-containing compounds in catalytic processes (J. Labinger et al., 1993).

Material Science

In material science, the structural properties of sulfonate-based compounds can lead to the development of novel materials. A study on a layered silver sulfonate incorporating nine-coordinate AgI in a hexagonal grid demonstrates the potential for creating inorgano-organic solids with specific configurations for use in various applications, including catalysis and material fabrication (G. Shimizu et al., 1999).

Medicinal Chemistry

In medicinal chemistry, the design and synthesis of molecules containing sulfonate groups have been explored for their potential therapeutic applications. One such example is the development of novel nonsteroidal progesterone receptor antagonists based on the N-(4-phenoxyphenyl)benzenesulfonamide scaffold. These compounds have shown promising activity in preclinical models and highlight the versatility of sulfonate-containing molecules in drug discovery (Ayumi Yamada et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, it might interact with specific biological targets to exert its effects .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or other industries .

properties

IUPAC Name

(4-cyanophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O4S/c20-17-9-13(19(21,22)23)11-25-18(17)28-14-5-7-16(8-6-14)30(26,27)29-15-3-1-12(10-24)2-4-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJHPKXXVBFRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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